

SH514 and its impact on MM cell proliferation

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	SH514	
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An In-Depth Technical Guide on **SH514** and its Impact on Multiple Myeloma Cell Proliferation

Introduction

Multiple Myeloma (MM) is a hematological malignancy characterized by the clonal proliferation of plasma cells in the bone marrow. A key transcription factor implicated in the survival and progression of MM is the Interferon Regulatory Factor 4 (IRF4).[1] IRF4 is consistently overexpressed in MM cells and plays a crucial role in mediating tumor progression, making it a compelling therapeutic target.[1] This document provides a detailed overview of **SH514**, a novel, orally active small molecule inhibitor of IRF4, and its impact on multiple myeloma cell proliferation. We will delve into its mechanism of action, present key quantitative data, outline relevant experimental protocols, and visualize the associated signaling pathways.

Mechanism of Action of SH514

SH514 functions as a direct inhibitor of IRF4.[1][2] Its primary mechanism involves binding to the DNA-binding domain (DBD) of the IRF4 protein.[1][2] This interaction sterically hinders the ability of IRF4 to bind to its target DNA sequences, thereby inhibiting its transcriptional regulatory function. The compound exhibits a high affinity for the IRF4-DBD, with a dissociation constant (KD) of 1.28 μ M.[1][2] **SH514** demonstrates selective and potent inhibitory effects on MM cell lines that exhibit high expression levels of IRF4, while showing no cytotoxicity towards normal cells.[1][2]

Impact on Multiple Myeloma Cell Proliferation



SH514 effectively suppresses the proliferation of multiple myeloma cells. This anti-proliferative effect is particularly pronounced in MM cell lines with high IRF4 expression, such as NCI-H929 and MM.1R.[1][2] The inhibitory activity of **SH514** has been quantified through various in vitro assays, with the key findings summarized in the table below.

Ouantitative Data Summary

Parameter	Cell Line / Target	Value	Reference
IC50 (IRF4 Inhibition)	IRF4	2.63 μΜ	[1][2]
IC50 (Cell Proliferation)	NCI-H929	0.08 μΜ	[1]
IC50 (Cell Proliferation)	MM.1R	0.11 μΜ	[1]
Binding Affinity (KD)	IRF4-DBD	1.28 μΜ	[1][2]

Table 1: Summary of in vitro potency and binding affinity of SH514.

Molecular Mechanisms of SH514 Action

The anti-proliferative effects of **SH514** are underpinned by several distinct molecular events that collectively disrupt essential cellular processes in MM cells.

Downregulation of IRF4 Downstream Targets

By inhibiting IRF4's transcriptional activity, **SH514** leads to a concentration-dependent downregulation of key IRF4 downstream target genes.[1][2] These genes are critically involved in cell cycle progression and metabolism.



Downregulated Gene	Function
CMYC	Oncogene, transcription factor, promotes cell proliferation
CCNC	Cyclin C, involved in cell cycle control
CANX	Calnexin, molecular chaperone
E2F5	Transcription factor, regulates cell cycle
HK2	Hexokinase 2, involved in glycolysis
Blimp1	(PRDM1) Master regulator of plasma cell differentiation

Table 2: Key IRF4 downstream target genes downregulated by **SH514**.

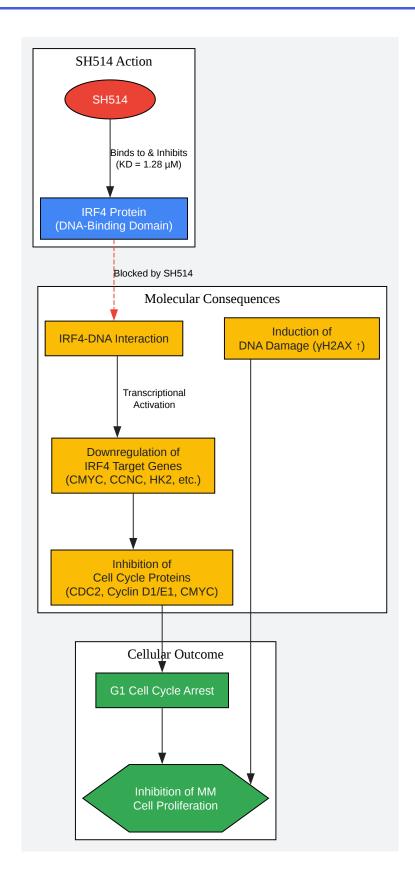
Cell Cycle Arrest

Mechanistic studies have demonstrated that **SH514** induces cell cycle arrest at the G1 phase in a concentration-dependent manner in NCI-H929 cells.[2] This is a direct consequence of the downregulation of critical cell cycle regulatory proteins. **SH514** treatment leads to a marked reduction in the expression of CDC2, Cyclin B1, Cyclin D1, Cyclin E1, and CMYC in both NCI-H929 and MM.1R cells.[1][2]

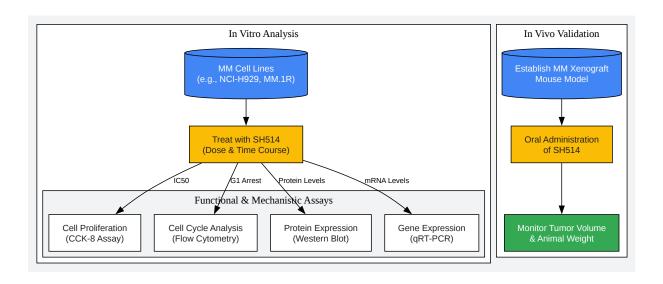
Induction of DNA Damage

In addition to its effects on the cell cycle, **SH514** has been shown to induce DNA damage in MM cells. This is evidenced by an increase in the expression of phosphorylated H2A histone family member X (yH2AX), a sensitive marker of DNA double-strand breaks.[2]









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- To cite this document: BenchChem. [SH514 and its impact on MM cell proliferation].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15613613#sh514-and-its-impact-on-mm-cell-proliferation]



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